Dehydrobrowniine

Übersicht

Beschreibung

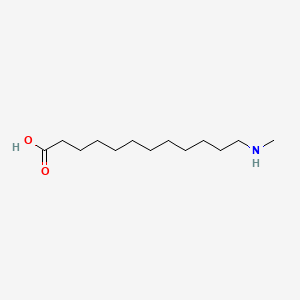

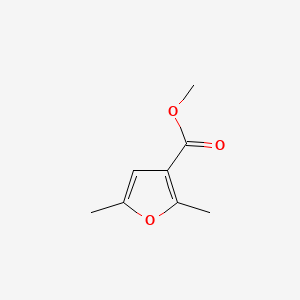

14-Dehydrobrowniine is an alkaloid isolated from the roots of Delphinium stapeliosum . It belongs to the category of natural compounds and its molecular formula is C25H39NO7 . The IUPAC name for 14-Dehydrobrowniine is 11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one .

Molecular Structure Analysis

The molecular structure of 14-Dehydrobrowniine can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Dehydrobrowniine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .Wissenschaftliche Forschungsanwendungen

Catalytic Dehydrogenation in Industrial Applications

Catalytic dehydrogenation plays a crucial role in the production of light olefins, a vital component in the petrochemical industry. This process involves the use of metals and metal oxides as catalysts. A comprehensive study by Sattler et al. (2014) in Chemical Reviews highlights the importance of various materials in catalyzing these reactions, discussing the nature of active sites, catalyst performance, and lifetime in detail (Sattler et al., 2014).

Dehydrogenases in Environmental Monitoring

Dehydrogenases, enzymes involved in dehydrogenation processes, are essential in monitoring environmental contamination. Kaczyńska et al. (2015) in Water, Air, and Soil Pollution have shown how soil dehydrogenases can indicate contamination with various petroleum products, providing a valuable tool for environmental monitoring and remediation strategies (Kaczyńska et al., 2015).

Biomedical Research: Protein Functionalization

In biomedical research, dehydroalanine, a non-proteinogenic amino acid derived from dehydrogenation, has emerged as a key player. Daďová et al. (2018) in Current Opinion in Chemical Biology discuss how dehydroalanine enables the creation of modified protein side-chains and serves as a probe in biological studies, highlighting its significance in advancing our understanding of biological processes (Daďová et al., 2018).

Biohydrogen Production

Biohydrogen production, an alternative renewable energy source, involves dehydrogenation processes. Show et al. (2012) in the International Journal of Hydrogen Energy reviewed the advancements in biohydrogen production, focusing on production pathways, microbiology, and reactor configuration. This represents a significant step towards sustainable energy solutions (Show et al., 2012).

Dehydrogenation in Soil Health and Agriculture

Dehydrogenase activity in soils is linked to land use and can indicate soil health. Skowron et al. (2010) found that dehydrogenase activity is higher in grassland soils compared to arable soils, suggesting its role in assessing land use impact on soil ecosystems (Skowron et al., 2010).

Safety and Hazards

The safety data sheet for 14-Dehydrobrowniine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOQLGAENOKSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964040 | |

| Record name | 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4829-56-5 | |

| Record name | Dehydrobrowniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)